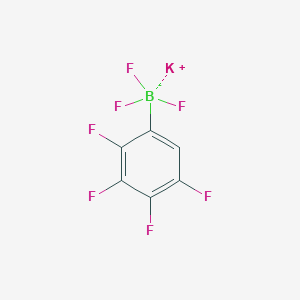
Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide typically involves the reaction of 2,3,4,5-tetrafluorophenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require a controlled environment to ensure the purity and yield of the product. The general reaction can be represented as:
C6H2F4B(OH)2+KF→C6H2F4BF3K+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include various boronic acids, esters, and other boron-containing compounds. These products are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other elements, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- Potassium 3,4-dichlorophenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide is unique due to its high stability and reactivity, which make it suitable for a wide range of applications. Compared to similar compounds, it offers better performance in certain reactions, such as cross-coupling and oxidation, due to the presence of multiple fluorine atoms, which enhance its reactivity and stability.
Properties
CAS No. |
267006-29-1 |
|---|---|
Molecular Formula |
C6HBF7K |
Molecular Weight |
255.97 g/mol |
IUPAC Name |
potassium;trifluoro-(2,3,4,5-tetrafluorophenyl)boranuide |
InChI |
InChI=1S/C6HBF7.K/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10;/h1H;/q-1;+1 |
InChI Key |
NFDRPVONVHDEMF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C(=C1F)F)F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13483464.png)
amine hydrochloride](/img/structure/B13483467.png)
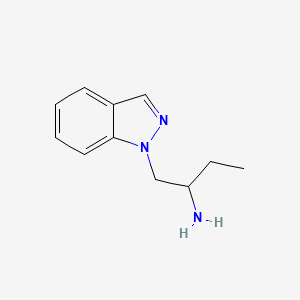
![3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid](/img/structure/B13483477.png)
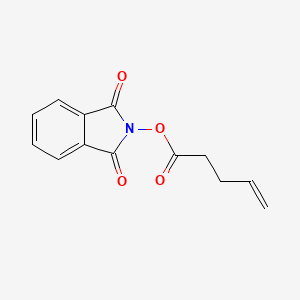
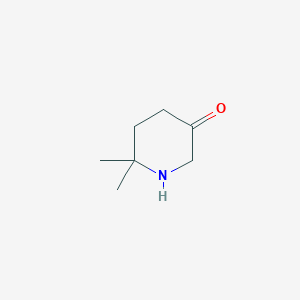
![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
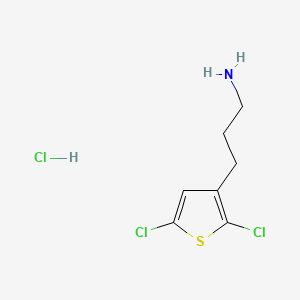
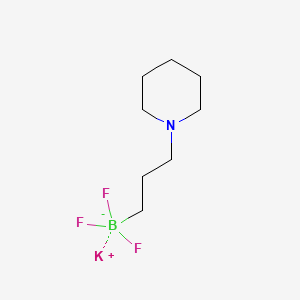
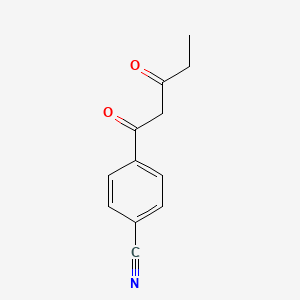

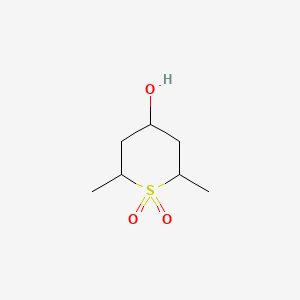
![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)
